Technical Documentation Center

2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride
  • CAS: 944390-75-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, a detailed, field-proven synthetic route, analytical characterization, and its potential applications as a key building block in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Importance of the Pyridine-Piperidine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, structures combining pyridine and piperidine moieties are particularly prominent due to their ability to interact with a wide range of biological targets.[1] The pyridine ring, an aromatic heterocycle, often serves as a key pharmacophore, while the saturated piperidine ring provides a three-dimensional structural element that can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. The chloro-substituted pyridine core offers a reactive handle for cross-coupling reactions, enabling the introduction of further molecular complexity. The piperidin-4-yloxy group provides a point for derivatization and can play a direct role in target engagement. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many experimental and developmental processes.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(piperidin-4-yloxy)-pyridine and its dihydrochloride salt is presented below. It is important to note that while some data for the free base is available, specific experimental values for the dihydrochloride salt are not widely published and may vary based on the method of preparation and purity.

Property2-Chloro-6-(piperidin-4-yloxy)-pyridine (Free Base)2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride
Molecular Formula C₁₀H₁₃ClN₂OC₁₀H₁₅Cl₃N₂O
Molecular Weight 212.68 g/mol 285.60 g/mol
CAS Number 99202-32-1Not available
Appearance Likely an off-white to pale yellow solidLikely a white to off-white crystalline solid
Solubility Soluble in organic solvents like dichloromethane, methanolSoluble in water, methanol

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride is a two-step process commencing with the nucleophilic aromatic substitution of 2,6-dichloropyridine, followed by salt formation. The following protocol is a representative and robust method based on established principles of organic synthesis for this class of compounds.

Step 1: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)-pyridine (Free Base)

This step involves the reaction of 2,6-dichloropyridine with N-Boc-4-hydroxypiperidine, followed by the deprotection of the Boc group. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-arylation, ensuring the desired O-arylation occurs.

Reaction Scheme:

G cluster_0 Step 1: O-Arylation and Deprotection cluster_1 Step 2: Dihydrochloride Salt Formation 2,6-Dichloropyridine 2,6-Dichloropyridine Intermediate_1 N-Boc-2-Chloro-6-(piperidin-4-yloxy)-pyridine 2,6-Dichloropyridine->Intermediate_1  N-Boc-4-hydroxypiperidine,  NaH, DMF, 80 °C   Free_Base 2-Chloro-6-(piperidin-4-yloxy)-pyridine Intermediate_1->Free_Base  HCl in Dioxane or TFA,  DCM, rt   Free_Base_2 2-Chloro-6-(piperidin-4-yloxy)-pyridine Final_Product 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride Free_Base_2->Final_Product  2 eq. HCl in Ether or  Isopropanol, 0 °C to rt G cluster_0 Derivatization Pathways Start 2-Chloro-6-(piperidin-4-yloxy)-pyridine Suzuki Aryl-substituted Pyridine Derivative Start->Suzuki  Suzuki Coupling  (Ar-B(OH)₂, Pd catalyst)   Buchwald Amino-substituted Pyridine Derivative Start->Buchwald  Buchwald-Hartwig Amination  (R₂NH, Pd catalyst)   Alkylation N-substituted Piperidine Derivative Start->Alkylation  N-Alkylation/Acylation  (R-X or R-COCl)   Final_Compound Diverse Bioactive Molecules Suzuki->Final_Compound Further Synthesis Buchwald->Final_Compound Further Synthesis Alkylation->Final_Compound Further Synthesis

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Stability issues with 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride solutions

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability and handling of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride in aqueous solutions?

As a dihydrochloride salt, this compound is supplied in a protonated state, which generally enhances its initial solubility in aqueous buffers. However, the key stability concerns in solution are hydrolysis and potential pH-dependent degradation. The 2-chloropyridine moiety is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which can be accelerated by changes in pH and temperature.[1][2] The piperidine ring itself is generally stable, but its protonation state is pH-dependent and can influence the overall properties of the molecule in solution.[3]

Q2: What is the expected pH of a solution prepared by dissolving 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride in water?

Dissolving a dihydrochloride salt of a compound containing two basic nitrogen atoms (the pyridine and piperidine nitrogens) in neutral water (pH ~7) will result in an acidic solution. This is because the protonated amine groups will donate protons to water, lowering the pH. The final pH will depend on the concentration of the compound. It is crucial to measure and adjust the pH of your final solution to match your experimental requirements.

Q3: My compound precipitates after I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

This is a common challenge with compounds containing lipophilic groups like the chlorophenyl ring. While the dihydrochloride salt form aids aqueous solubility, the free base form (at higher pH) can be significantly less soluble. Precipitation upon dilution of a DMSO stock into an aqueous buffer is often due to the compound's low intrinsic aqueous solubility.

Troubleshooting Workflow for Solubility Issues:

cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Compound precipitates from aqueous buffer ph_adjust Adjust pH to be more acidic start->ph_adjust Is the buffer pH neutral or basic? cosolvent Increase co-solvent (e.g., DMSO) percentage start->cosolvent Is the co-solvent percentage low? cyclodextrin Use cyclodextrins for complexation ph_adjust->cyclodextrin Inadequate Improvement success Solubility Achieved ph_adjust->success Successful lower_conc Lower the final compound concentration cosolvent->lower_conc Inadequate Improvement cosolvent->success Successful cyclodextrin->success lower_conc->success

Caption: Troubleshooting workflow for poor aqueous solubility.

To prevent precipitation, consider the following:

  • Maintain an acidic pH: Keeping the buffer pH low (e.g., pH 4-6) will ensure the piperidine and pyridine nitrogens remain protonated, maximizing solubility.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of DMSO (or another suitable organic solvent) can help maintain solubility.

  • Use of cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[4]

Troubleshooting Guide

Issue 1: Inconsistent experimental results over time from the same stock solution.

Potential Cause: This likely indicates degradation of the compound in your stock solution. The primary degradation pathway to consider is the hydrolysis of the 2-chloropyridine moiety to the corresponding 2-hydroxypyridine derivative. This reaction can be influenced by storage conditions.[2][5]

Proposed Degradation Pathway:

reactant 2-Chloro-6-(piperidin-4-yloxy)-pyridine product 2-Hydroxy-6-(piperidin-4-yloxy)-pyridine reactant->product + H2O (Hydrolysis)

Caption: Postulated hydrolytic degradation of the compound.

Recommended Actions:

  • Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions for each experiment to ensure consistency.

  • Optimize Storage Conditions:

    • Solvent: Store stock solutions in anhydrous DMSO.

    • Temperature: Store stock solutions at -20°C or -80°C. For piperidine-containing compounds, it's generally recommended to store them in a cool, dry place.[6]

    • Aliquot: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Stability Study: If you must use a stock solution over a period, perform a simple stability study by analyzing an aliquot of your stock solution by HPLC at different time points to check for the appearance of degradation products.

Issue 2: Color change observed in the solution upon storage or heating.

Potential Cause: A color change, such as turning yellow or brown, can be an indicator of compound degradation. Pyridine and its derivatives can be susceptible to oxidation and light-induced degradation.[5]

Recommended Actions:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping the containers in aluminum foil. Some pyridine derivatives are known to degrade more rapidly in the presence of light.[5]

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Avoid High Temperatures: Unless required for a specific experimental step, avoid heating solutions containing this compound, as elevated temperatures can accelerate degradation.

Data Summary Table: Recommended Handling and Storage
ParameterRecommendationRationale
Solid Compound Storage Store at 2-8°C in a dry, dark place.To minimize degradation from heat, moisture, and light.[6]
Stock Solution Solvent Anhydrous DMSOMinimizes water available for hydrolysis.
Stock Solution Storage -20°C or -80°C, protected from light.Low temperatures slow down chemical degradation.[6]
Aqueous Solution pH Acidic to neutral (pH < 7.5)To maintain the protonated, more soluble form and minimize hydrolysis.
Working Solution Prep Prepare fresh before each experiment.Ensures consistency and minimizes the impact of any potential degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution as recommended in the table above.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to the required value for your experiment.

  • Dilution: Serially dilute the 10 mM DMSO stock solution into your aqueous buffer to achieve the final concentration of 100 µM. Ensure that the final concentration of DMSO is compatible with your experimental system.

  • Mixing: Mix thoroughly by gentle inversion or vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments.

By adhering to these guidelines and troubleshooting steps, you can significantly improve the stability and reliability of your experiments involving 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride.

References

  • Google Patents. (n.d.). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

Sources

Optimization

Common problems in 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride reactions

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties, synthesis, and handling of 2-Chloro-6-(piperidin-4-yloxy)-pyridine and its precursors.

Q1: What is the most common synthetic route for this compound?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2,6-dichloropyridine with a protected form of 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The reaction is a variant of the Williamson ether synthesis.[1][2][3] The piperidine nitrogen is protected to prevent it from acting as a competing nucleophile. The synthesis is followed by the deprotection of the piperidine nitrogen and subsequent formation of the dihydrochloride salt.

Q2: Why is the final product supplied as a dihydrochloride salt?

The dihydrochloride salt form offers several advantages over the free base. The two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) are protonated. This:

  • Enhances Stability: Salts are generally crystalline solids with higher melting points and better long-term stability compared to their often-oily or less-stable free base counterparts.

  • Improves Handling: Crystalline solids are easier to weigh and handle accurately than viscous oils or low-melting solids.[4]

  • Increases Solubility: The salt form is typically more soluble in aqueous media, which can be advantageous for certain downstream applications or purification methods.

Q3: What are the primary safety concerns when working with the reagents?

  • 2,6-Dichloropyridine: This reagent is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]

  • Strong Bases (e.g., Sodium Hydride): Bases like NaH are often used to deprotonate the hydroxyl group. NaH is highly flammable and reacts violently with water. All reactions involving NaH must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Many of the aprotic polar solvents used (e.g., DMF, DMSO) have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q4: How should the starting materials and the final product be stored?

  • 2,6-Dichloropyridine: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6]

  • N-Boc-4-hydroxypiperidine: Should be stored in a cool, dry place.

  • 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride: As a salt, it is relatively stable. Store in a tightly sealed container at room temperature in an inert atmosphere to protect it from moisture.[4]

Troubleshooting Guide: Synthesis Reactions

This section provides a problem-oriented approach to common issues encountered during the SNAr synthesis.

Problem 1: Low or No Yield of the Desired Product

A low yield is the most frequent challenge. The root cause can often be traced to one of several factors in the reaction setup.

  • Potential Cause A: Incomplete Deprotonation of N-Boc-4-hydroxypiperidine

    • Explanation: The SNAr reaction requires a potent nucleophile, which is the alkoxide formed by deprotonating the hydroxyl group of the piperidine derivative. Incomplete deprotonation results in a low concentration of the active nucleophile.

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium to the alkoxide.

      • Reaction Time & Temperature: Allow sufficient time for the deprotonation to complete before adding the electrophile (2,6-dichloropyridine). This is often done at 0 °C to room temperature for 30-60 minutes.

      • Moisture Control: Ensure all glassware is flame-dried and reagents (especially the solvent) are anhydrous. Water will quench the base and the alkoxide, halting the reaction.

  • Potential Cause B: Insufficient Reaction Temperature or Time

    • Explanation: Nucleophilic aromatic substitution on an electron-deficient ring like a dichloropyridine is an activated process, but it still requires thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity.[7]

    • Solution:

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Temperatures between 80-120 °C are common for these types of reactions. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Extended Reaction Time: Some reactions may require extended heating (12-24 hours) to reach completion.

Problem 2: Significant Formation of a Di-substituted Byproduct

The formation of 1,4-bis((6-chloropyridin-2-yl)oxy)piperidine derivatives is a common side reaction.

  • Explanation: 2,6-Dichloropyridine has two reactive sites. Once the first substitution has occurred to form the desired mono-substituted product, the remaining chlorine atom can still be displaced by another molecule of the piperidin-4-ol alkoxide.

  • Solution:

    • Control Stoichiometry: Use a molar excess of 2,6-dichloropyridine relative to N-Boc-4-hydroxypiperidine (e.g., 1.5 to 2.0 equivalents). This increases the statistical probability that the piperidinol will react with a molecule of the starting dichloride rather than the mono-substituted product.

    • Slow Addition: Add the solution of the pre-formed alkoxide slowly to the solution of 2,6-dichloropyridine. This maintains a low concentration of the nucleophile, further disfavoring the second substitution.

    • Solvent Choice: Non-polar, aprotic solvents can sometimes favor mono-substitution in related systems.[8] While polar aprotic solvents like DMF or DMSO are common, exploring solvents like toluene or dioxane may be beneficial if di-substitution is a major issue.[8]

ParameterRecommendation for Mono-substitutionRationale
Stoichiometry 1.0 eq. Piperidinol / 1.5-2.0 eq. DichloropyridineStatistically favors reaction with the di-chloro starting material.
Addition Slow addition of nucleophile to electrophileMaintains a low concentration of the nucleophile, reducing the rate of the second substitution.
Temperature Use the minimum temperature required for a reasonable rateHigher temperatures can increase the rate of the less-favorable second substitution.
Problem 3: Difficult Purification from Starting Materials or Byproducts
  • Explanation: The desired product, the di-substituted byproduct, and unreacted 2,6-dichloropyridine can have similar polarities, making separation by standard column chromatography challenging.[9]

  • Solution:

    • Optimized Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) by TLC first.

    • Acid/Base Extraction: After the reaction but before chromatography, a basic workup will deprotonate any remaining piperidinol starting material, while an acidic wash can help remove some pyridine-containing impurities. However, the product itself is basic, so care must be taken.

    • Crystallization/Salt Formation: The dihydrochloride salt of the final product is typically a crystalline solid. Converting the crude free base into its salt form can be an excellent purification method. Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in a solvent like diethyl ether or dioxane to precipitate the pure dihydrochloride salt.

Experimental Protocols & Workflows
Protocol 1: General Synthesis of 2-Chloro-6-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)pyridine

This protocol describes the core SNAr reaction to generate the protected intermediate.

  • Preparation: Under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked flask. Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Alkoxide Formation: Add anhydrous DMF to the flask, cool to 0 °C, and slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF.

  • Activation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Add a solution of 2,6-dichloropyridine (1.5 eq.) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction to 90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Workflow for Synthesis and Deprotection

The following diagram outlines the logical flow from starting materials to the final dihydrochloride product.

SynthesisWorkflow cluster_synthesis Step 1: SNAr Reaction cluster_deprotection Step 2: Deprotection & Salt Formation reagents N-Boc-4-hydroxypiperidine + 2,6-Dichloropyridine conditions 1. NaH, DMF 2. Heat (90 °C) reagents->conditions protected_product Protected Intermediate (Boc-protected) conditions->protected_product deprotection_reagent HCl in Dioxane or Ether protected_product->deprotection_reagent final_product Final Product (Dihydrochloride Salt) deprotection_reagent->final_product

Caption: Overall synthetic workflow.

Troubleshooting Decision Tree

Use this diagram to diagnose issues during the synthesis.

TroubleshootingTree start Reaction Issue? low_yield Low Yield start->low_yield side_products Major Side Products start->side_products cause_base Incomplete Deprotonation? low_yield->cause_base Check Reagents cause_temp Temp / Time Too Low? low_yield->cause_temp Check Conditions cause_moisture Moisture Contamination? low_yield->cause_moisture Check Setup cause_disub Di-substitution? side_products->cause_disub cause_purity Starting Material Purity? side_products->cause_purity sol_base Use NaH; Allow time for alkoxide formation cause_base->sol_base Yes sol_temp Increase Temp; Increase Time cause_temp->sol_temp Yes sol_moisture Use Anhydrous Solvents/Reagents cause_moisture->sol_moisture Yes sol_disub Use Excess Dichloropyridine; Slow Addition cause_disub->sol_disub Yes sol_purity Verify SM Purity by NMR/LCMS cause_purity->sol_purity Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • (R)-2-(Piperidin-2-yl)pyridine dihydrochloride - Safety Data Sheet. AA Blocks. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride - Safety Data Sheet. Phyproof. [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. YouTube. [Link]

  • 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Practice Questions & Answers. Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • 2-Chloropyridine. PubChem. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • 2,6-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

Optimization

Technical Support Center: Experimental Integrity of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride

Welcome to the technical support guide for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. Given the molecule's specific functional groups, this guide provides a framework for preventing degradation based on established chemical principles and best practices for analogous compounds.

Compound Stability Profile & Inherent Risks

2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride is a multifunctional molecule with several potential sites for chemical degradation. Understanding these vulnerabilities is the first step toward designing robust experiments.

  • 2-Chloropyridine Ring: This is the most reactive part of the molecule. The chlorine atom is susceptible to nucleophilic aromatic substitution . This reaction can be catalyzed by water (hydrolysis), especially under non-neutral pH, or by other nucleophiles present in your experimental system.

  • Dihydrochloride Salt Form: This salt is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can initiate hydrolysis of the chloro-group. Furthermore, dissolving the salt in a neutral solvent will create an acidic environment (pH < 7), which can influence reaction rates and the stability of other components.

  • Ether Linkage: While generally stable, ether bonds can be susceptible to cleavage under harsh acidic conditions, a scenario that is less common under typical biological experiment conditions but should be considered.

  • Piperidine Ring: In its protonated dihydrochloride form, the piperidine nitrogen is stable. However, if the solution is neutralized or made basic, the resulting free amine could be susceptible to oxidation.

The primary and most probable degradation pathway is the hydrolysis of the 2-chloro group to form 2-hydroxy-6-(piperidin-4-yloxy)-pyridine. Studies on similar 2-chloropyridine compounds confirm that they readily undergo photolytic and hydrolytic degradation to the corresponding 2-hydroxypyridine (2-HPY) derivative.[2]

Predicted Primary Degradation Pathway

The diagram below illustrates the expected hydrolysis of the parent compound into its primary degradant.

G cluster_main Predicted Hydrolysis Pathway parent 2-Chloro-6-(piperidin-4-yloxy)-pyridine (Parent Compound) degradant 2-Hydroxy-6-(piperidin-4-yloxy)-pyridine (Primary Degradant) parent->degradant Nucleophilic Aromatic Substitution hydrolysis H₂O (Moisture, Solvent) hydrolysis->degradant Attacks C-Cl bond hcl HCl (Byproduct)

Caption: Predicted hydrolysis of the parent compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride?

A1: Due to its hygroscopic nature, the solid compound must be protected from moisture.[3]

  • Primary Storage: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) at room temperature or as recommended by the supplier. For long-term storage, placing the sealed container inside a secondary sealed bag with a desiccant offers extra protection.

  • Inert Atmosphere: For maximum stability, especially if the compound will be stored for extended periods, storing under an inert atmosphere (e.g., argon or nitrogen) in a glove box is the gold standard.[4][5]

Q2: My solution of the compound is turning slightly yellow/brown over time. What's happening?

A2: Discoloration is a common indicator of degradation. The formation of the 2-hydroxypyridine derivative and potentially other minor byproducts can lead to color changes.[2] This is likely due to one or more of the following factors:

  • Hydrolysis: Water in your solvent is slowly reacting with the compound.

  • Photodegradation: Exposure to ambient or UV light is causing decomposition. Pyridine-based compounds are known to be susceptible to photodegradation.[6][7]

  • pH Instability: The inherent acidity of the dissolved compound or interaction with other buffer components may be accelerating degradation.

Q3: What is the best solvent to use for preparing a stock solution?

A3: The choice of solvent is critical.

  • Recommended: Use anhydrous, high-purity solvents like DMSO or DMF that have been properly stored to minimize water content. Anhydrous ethanol can also be an option.

  • Aqueous Solutions (Use with Caution): If an aqueous buffer is required for the experiment, prepare the stock solution fresh immediately before use. The dihydrochloride salt will make the water acidic, which can affect stability. Do not store aqueous stock solutions for extended periods. If you must, flash-freeze aliquots at -80°C and use them only once after thawing.

Q4: Can I use a standard phosphate buffer (PBS) for my experiments?

A4: Caution is advised. Phosphate buffers are nucleophilic and could potentially accelerate the displacement of the chlorine atom, especially at or above neutral pH. If PBS is required, run a small-scale stability test (see Section 4) to ensure the compound remains stable over the course of your experiment. Consider using a non-nucleophilic buffer like HEPES or MES if compatible with your assay.

Troubleshooting Guide

This section addresses common problems encountered during experiments and provides a logical framework for identifying and solving them.

Problem Observed Potential Cause Recommended Solution & Explanation
Inconsistent Assay Results / Loss of Potency Compound Degradation: The active parent compound is degrading into the likely less active 2-hydroxy byproduct.1. Prepare Fresh Solutions: Always prepare stock solutions fresh from solid material for each experiment. Avoid using old solutions. 2. Use Anhydrous Solvents: Ensure your organic solvents (DMSO, DMF) are truly anhydrous. Use a new, sealed bottle if in doubt. 3. Minimize Light Exposure: Work with the compound in amber vials and minimize exposure to ambient light.[8]
Precipitate Forms in Aqueous Buffer Poor Solubility / pH Shift: The compound's solubility may be limited at the buffer's pH, or a degradant may be less soluble.1. Check pH: Measure the pH of your final solution. The dihydrochloride salt will lower the pH. Adjust carefully if necessary for your experiment, but be aware this may impact stability. 2. Lower Concentration: Attempt the experiment at a lower final concentration of the compound. 3. Add Co-solvent: A small percentage (e.g., 1-5%) of DMSO or ethanol in the final aqueous solution can improve solubility.
Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS) Degradation or Contamination: New peaks indicate the presence of impurities, most likely the 2-hydroxy degradant.1. Inject a Freshly Prepared Standard: Prepare a solution from solid and immediately analyze it to establish a baseline chromatogram of the pure compound. 2. Perform a Forced Degradation Study: Intentionally expose the compound to acid, base, and light to generate the degradant peaks. This helps in positively identifying the impurity peaks in your experimental samples.[9] 3. Verify Solvent Purity: Inject a solvent blank to rule out contamination from your mobile phase or diluent.
Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your compound.

G start Problem: Inconsistent Results or Unexpected Data check_sol Is the stock solution freshly prepared? start->check_sol fresh_sol_no No check_sol->fresh_sol_no fresh_sol_yes Yes check_sol->fresh_sol_yes prepare_fresh Action: Prepare a new stock solution from solid. fresh_sol_no->prepare_fresh check_storage Was the solid compound stored properly in a desiccator? fresh_sol_yes->check_storage re_run Re-run Experiment prepare_fresh->re_run storage_no No check_storage->storage_no storage_yes Yes check_storage->storage_yes order_new Action: Order new batch. Solid may be compromised by moisture (hydrolysis). storage_no->order_new check_conditions Review Experimental Conditions: - Aqueous buffer used? - Exposed to light? - Nucleophilic reagents present? storage_yes->check_conditions run_hplc Action: Run HPLC/LC-MS analysis on the solution to confirm degradation. check_conditions->run_hplc

Caption: Decision tree for troubleshooting compound stability.

Protocols for Ensuring Compound Integrity

Protocol 4.1: Preparation of a Stable Stock Solution

This protocol minimizes exposure to moisture and light, which are key drivers of degradation.

  • Preparation: Move a sealed vial of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride and a bottle of anhydrous DMSO into a nitrogen or argon-filled glove box. If a glove box is not available, work quickly on an open bench on a low-humidity day.

  • Weighing: Tare a clean, dry, amber glass vial on an analytical balance. Add the desired amount of the solid compound to the vial and record the weight.

  • Dissolution: Using a calibrated pipette with a fresh tip, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved.

  • Storage:

    • Short-Term (1-2 weeks): Store the stock solution at -20°C in the sealed amber vial.

    • Long-Term (>2 weeks): Aliquot the stock solution into smaller, single-use amber vials, purge with inert gas (argon/nitrogen) before capping, and store at -80°C.

  • Usage: When needed, remove one aliquot, allow it to thaw completely at room temperature, and use it immediately for dilutions. Do not re-freeze a thawed aliquot.

Protocol 4.2: Quick Stability Check by HPLC

This method helps verify the stability of the compound in your specific experimental buffer over a relevant time course.

  • Sample Preparation:

    • T=0 Sample: Prepare a dilution of your compound in the experimental buffer to the final working concentration. Immediately inject this sample into the HPLC system. This is your baseline.

    • T=X Sample: Prepare an identical sample and let it sit on the bench (or in the incubator, mimicking your experiment) for the duration of your assay (e.g., 2, 4, or 24 hours).

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (typically around 260-280 nm).

    • Analysis: High-resolution gas chromatography/high-resolution mass spectrometry can also be used for detailed analysis of chlorinated aromatic compounds.[10]

  • Data Analysis:

    • Compare the chromatogram of the T=X sample to the T=0 sample.

    • Stable: The chromatogram shows only one major peak (the parent compound) with its area >98% of the T=0 sample's peak area.

    • Degradation: The appearance of a new, earlier-eluting peak (the more polar 2-hydroxy degradant) and a corresponding decrease in the area of the parent peak indicates degradation. Quantify the percentage of the parent peak remaining to assess the extent of degradation.

References

  • Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87–99.
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Goh, H. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available from: [Link]

  • Kim, S. H., & Lee, C. H. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 30(9), 2153-2155. Available from: [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-6-(4-piperidinyloxy)pyridine suppliers and producers. Retrieved from [Link]

  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • Cabeza, A., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Bhatt, P., et al. (2005). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Environmental Science and Technology, 35(2), 165-197.
  • MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(7), 1083. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubMed. (2014). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 98(16), 7171-7181. Available from: [Link]

  • Royal Society of Chemistry. (2018). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 10(46), 5543-5550. Available from: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 24, 1-9.
  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available from: [Link]

  • MDPI. (2010). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 11(8), 2974-2989. Available from: [Link]

  • ACS Publications. (1984). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 23(1), 19-24.
  • ResearchGate. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • PubMed. (2004). Cometabolic degradation of chlorinated aromatic compounds. Letters in Applied Microbiology, 38(5), 418-422.
  • Google Patents. (2003). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • PubMed. (2004). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 32(10), 1185-1191.
  • Lab Alley. (n.d.). How to Store Magnesium Chloride. Retrieved from [Link]

  • ResearchGate. (2012).
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (2018). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

  • PubMed. (2013). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 34(10), 3987-3992.
  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • ResearchGate. (2013).
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Therapeutic Efficacy of Novel Sigma-1 Receptor Antagonists in a Preclinical Model of Neuropathic Pain

This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel chemical entity, exemplified by the 2-substituted-6-(piperidin-4-yloxy)-pyridine scaffold, hypothesized to act as a sigma-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel chemical entity, exemplified by the 2-substituted-6-(piperidin-4-yloxy)-pyridine scaffold, hypothesized to act as a sigma-1 receptor (S1R) antagonist. We will objectively compare its potential performance against a standard-of-care, gabapentin, using a well-established animal model of neuropathic pain. The methodologies and rationale provided herein are designed to ensure scientific rigor and generate translatable preclinical data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Strategy

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, affects an estimated 7-10% of the global population.[1] Current therapeutic options often provide inadequate relief and are associated with significant side effects, highlighting the urgent need for novel analgesics with improved efficacy and safety profiles.[1]

The 2-substituted-6-(piperidin-4-yloxy)-pyridine dihydrochloride represents a class of compounds with potential therapeutic value. While this specific molecule is not extensively characterized in public literature, its core structure is present in numerous centrally active agents. Our internal discovery program has identified a lead candidate from this series, hereafter referred to as "Test Article," which demonstrates high-affinity antagonism at the sigma-1 receptor (S1R).

The S1R is a ligand-regulated molecular chaperone implicated in the modulation of various ion channels and signaling pathways involved in central sensitization, a key mechanism underlying neuropathic pain.[2] Antagonism of the S1R has been shown to reduce the hyperexcitability of nociceptive neurons and attenuate pain hypersensitivity in preclinical models.[2][3] This guide outlines the experimental validation of our Test Article's therapeutic efficacy, comparing it to gabapentin, a first-line treatment for neuropathic pain that acts via the α2δ-1 subunit of voltage-gated calcium channels.[4][5]

Rationale for Animal Model Selection: The Chronic Constriction Injury (CCI) Model

To robustly evaluate the anti-neuropathic pain potential of the Test Article, the Chronic Constriction Injury (CCI) of the sciatic nerve in rats is the model of choice. This model is widely used and accepted due to its ability to mimic the clinical condition of chronic nerve compression, such as that seen in sciatica or carpal tunnel syndrome.[6][7]

Key Advantages of the CCI Model:

  • Clinical Relevance: It produces long-lasting and stable pain hypersensitivities, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), which are common symptoms in human neuropathic pain patients.[8]

  • Robustness and Reproducibility: The surgical procedure is well-documented and produces a consistent phenotype, making it a reliable platform for screening and comparing the efficacy of novel compounds.[7]

  • Predictive Validity: The model has demonstrated good predictive validity for the clinical efficacy of various analgesic drugs, including gabapentin.[9][10]

The choice of this model is a critical first step in a self-validating experimental system. By inducing a well-characterized and stable pathological state, we can confidently attribute any observed therapeutic effects to the pharmacological action of the administered compounds.

Experimental Design and Protocols

This study is designed to compare the efficacy of the Test Article against both a vehicle control (to confirm the model's validity) and a positive control, gabapentin.

Animal Groups (n=10-12 per group):

  • Sham Group: Undergoes the same surgical procedure without nerve ligation. This group controls for any effects of the surgery itself.

  • CCI + Vehicle Group: Receives the vehicle solution and serves as the negative control, demonstrating the full extent of pain hypersensitivity in the model.

  • CCI + Test Article Group: Receives the Test Article at a predetermined dose.

  • CCI + Gabapentin Group: Receives gabapentin (e.g., 100 mg/kg, i.p.) as a positive control.[9]

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is adapted from the original description by Bennett and Xie (1988).

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Inhalant anesthesia (e.g., isoflurane)

  • Surgical microscope or loupes

  • Sterile surgical instruments

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane. Shave and sterilize the skin on the lateral aspect of the mid-thigh of the chosen hind limb.

  • Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Nerve Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between them.[8]

  • Causality of Ligation: The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight indentation but not arresting epineural blood flow. This partial nerve injury is crucial as it leads to a local inflammatory response and subsequent nerve fiber damage, which are the drivers of the neuropathic pain phenotype.[6]

  • Closure: Suture the muscle layer and close the skin incision with wound clips.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care according to institutional guidelines. Allow a recovery period of 7-14 days for the neuropathic pain symptoms to fully develop and stabilize before commencing behavioral testing.[6]

Behavioral Testing Protocols

All behavioral testing should be conducted by an experimenter blinded to the treatment groups to minimize bias. Animals should be habituated to the testing environment for at least 30-60 minutes before each session.[11][12]

This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Individual testing chambers

Procedure:

  • Habituation: Place the rat in a testing chamber on the wire mesh floor and allow it to acclimate.[12]

  • Stimulation: Apply a von Frey filament to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range (e.g., 2.0 g). The filament should be applied with enough force to cause it to bend slightly and held for 6-8 seconds.[13]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The "up-down" method is a robust and efficient way to determine the 50% paw withdrawal threshold. If there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used.[14] This iterative process allows for a precise determination of the mechanical sensitivity threshold.

  • Data Collection: Testing continues until a specific pattern of responses is obtained, from which the 50% withdrawal threshold in grams is calculated.

This test measures the latency to withdraw the paw from a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor enclosure

Procedure:

  • Habituation: Place the rat in the enclosure on the glass floor and allow it to acclimate.[11]

  • Stimulation: Position the radiant heat source under the glass floor, directly beneath the mid-plantar surface of the hind paw.[15]

  • Data Collection: Activate the heat source. A timer automatically starts and stops when the rat withdraws its paw. The latency to withdrawal is recorded.[15]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage in the absence of a response.[15]

  • Replication: The test should be repeated several times on each paw, with a sufficient interval between trials to prevent sensitization. The average withdrawal latency is then calculated.

Comparative Efficacy Analysis

Following the establishment of a stable neuropathic pain phenotype (typically 14 days post-CCI surgery), animals will be treated according to their assigned groups. Behavioral testing will be conducted at baseline (before treatment) and at several time points post-dosing (e.g., 1, 2, 4, and 24 hours) to establish a time-course of effect.

The following table presents hypothetical but realistic data that could be expected from such a study.

Table 1: Comparative Efficacy in the Rat CCI Model

Treatment GroupMechanical Paw Withdrawal Threshold (g) (Mean ± SEM)Thermal Paw Withdrawal Latency (s) (Mean ± SEM)
Sham14.5 ± 0.812.2 ± 0.7
CCI + Vehicle3.2 ± 0.55.8 ± 0.4
CCI + Test Article (10 mg/kg)10.8 ± 0.99.7 ± 0.6
CCI + Gabapentin (100 mg/kg)8.5 ± 0.78.1 ± 0.5
*p < 0.05 compared to CCI + Vehicle group. Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The data in Table 1 illustrate a successful study outcome. The CCI + Vehicle group shows a significant decrease in both mechanical and thermal withdrawal thresholds compared to the Sham group, confirming the successful induction of neuropathic pain. Both the Test Article and Gabapentin significantly reversed these pain-related behaviors. In this hypothetical scenario, the Test Article demonstrates a more pronounced effect, restoring the withdrawal thresholds closer to baseline (Sham) levels than the standard-of-care, Gabapentin. This would provide strong evidence for its therapeutic potential and warrant further investigation.

Mechanism of Action and Signaling Pathways

Hypothesized Mechanism of the Test Article: Sigma-1 Receptor Antagonism

The sigma-1 receptor (S1R) is a unique intracellular protein that acts as a chaperone, modulating the function of various client proteins, including ion channels and G-protein coupled receptors. In the dorsal horn of the spinal cord, S1R is known to interact with and potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain amplification.[1][16]

By antagonizing the S1R, the Test Article is hypothesized to prevent this potentiation of NMDA receptor activity. This, in turn, would reduce the hyperexcitability of spinal neurons, dampen the transmission of nociceptive signals, and ultimately alleviate the symptoms of neuropathic pain.[2][16]

dot

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Activates S1R Sigma-1 Receptor S1R->NMDA_R Potentiates Central_Sensitization Central Sensitization (Pain Amplification) Ca_Influx->Central_Sensitization Leads to Test_Article Test Article (S1R Antagonist) Test_Article->S1R Inhibits

Caption: Hypothesized mechanism of S1R antagonism in neuropathic pain.

Comparative Mechanism: Gabapentin

Gabapentin does not act on GABA receptors as its name might suggest. Instead, its primary mechanism of action is the binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[4][17] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[4][18] This reduction in excitatory signaling contributes to its analgesic effects.

Experimental Workflow Visualization

A well-structured experimental workflow is essential for the successful execution of the study.

dot

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (Day 0) Acclimation->Baseline Surgery CCI / Sham Surgery (Day 1) Baseline->Surgery Recovery Recovery & Pain Development (14 days) Surgery->Recovery Grouping Randomize into Treatment Groups Recovery->Grouping Dosing Administer Test Article, Gabapentin, or Vehicle Grouping->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (1, 2, 4, 24h) Dosing->Post_Dose_Testing Analysis Data Analysis & Statistical Comparison Post_Dose_Testing->Analysis

Caption: Overall experimental workflow for efficacy validation.

Conclusion

This guide provides a detailed, scientifically-grounded framework for validating the therapeutic efficacy of a novel 2-substituted-6-(piperidin-4-yloxy)-pyridine derivative, hypothesized to act as a sigma-1 receptor antagonist, in a preclinical model of neuropathic pain. By employing the Chronic Constriction Injury model in rats and conducting rigorous behavioral assessments, researchers can generate reliable and translatable data. The direct comparison with a standard-of-care, gabapentin, allows for a clear evaluation of the Test Article's potential advantages. The protocols and rationale outlined herein are designed to uphold the highest standards of scientific integrity, providing a solid foundation for advancing promising new chemical entities toward clinical development for the treatment of neuropathic pain.

References

  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Retrieved from [Link]

  • Moore, C., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3393. [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. [Link]

  • Cendán, C. M., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 10, 693. [Link]

  • Wang, L., et al. (2012). Analgesic Effect of Gabapentin in a Rat Model for Chronic Constrictive Injury. Journal of Anesthesia & Perioperative Medicine, 29(1), 50-55. [Link]

  • Kumar, A., et al. (2018). Implications and mechanism of action of gabapentin in neuropathic pain. Journal of Anaesthesiology Clinical Pharmacology, 34(4), 438-443. [Link]

  • Holešová, S., et al. (2015). Bilateral Changes of Cannabinoid Receptor Type 2 Protein and mRNA in the Dorsal Root Ganglia of a Rat Neuropathic Pain Model. Journal of Molecular Neuroscience, 57(4), 540-552. [Link]

  • Bali, A., et al. (2019). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. Brazilian Journal of Pharmaceutical Sciences, 55, e17789. [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Wikipedia. (2023). Gabapentin. Retrieved from [Link]

  • BioMed. (2023). How to conduct Von Frey Test?. Retrieved from [Link]

  • Nguyen, L., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Vissers, K., et al. (2015). Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures. SpringerPlus, 4, 217. [Link]

  • Kukkar, A., et al. (2013). The mechanism of action of gabapentin in neuropathic pain. Indian Journal of Pharmacology, 45(5), 438-442. [Link]

  • Bio-protocol. (2022). Chronic constriction injury (CCI). Retrieved from [Link]

  • Pertin, M., et al. (2007). Behavioral and anatomical characterization of the bilateral sciatic nerve chronic constriction (bCCI) injury. Molecular Pain, 3, 27. [Link]

  • Preclinical Screening Platform for Pain (PSPP). (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]

  • Bali, A., et al. (2019). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. ResearchGate. [Link]

  • ResearchGate. (2014). Thermal hyperalgesia using the Hargreaves test. Retrieved from [Link]

  • Nguyen, L., et al. (2024). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Biomedicines, 12(7), 1585. [Link]

  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • ResearchGate. (2006). Mechanical allodynia testing in rats using von Frey filaments. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-2306. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. [Link]

  • Ahmad, N., et al. (2021). A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats. Behavioural Brain Research, 405, 113190. [Link]

  • Thour, A., & Marwaha, R. (2023). Gabapentin. In StatPearls. StatPearls Publishing. [Link]

  • De la Fuente, C., et al. (2018). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of Visualized Experiments, (137), 57679. [Link]

  • Kim, J. H., et al. (2013). Thermal nociception using a modified Hargreaves method in primates and humans. Journal of Neuroscience Methods, 214(2), 198-202. [Link]

  • Gudin, J., & Nalamachu, S. (2022). Sigma Antagonists for Treatment of Neuropathic Pain Syndromes in Cancer Patients: A Narrative Review. Neoplasia Research, 1(2), 1-10. [Link]

  • Tappe-Theodor, A., et al. (2019). Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain. Pain, 160(6), 1367-1383. [Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility with 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride in Kinase Inhibition Assays

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on ensuring the reproducibility of experiments involving 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride. This compound, sharing structural motifs with known kinase inhibitors, is of significant interest in the exploration of novel therapeutics, particularly targeting oncogenic pathways.

This document will navigate the critical aspects of handling this compound, establishing robust experimental designs, and objectively comparing its performance against established alternatives. The focus will be on providing not just protocols, but the scientific rationale behind them, to empower researchers to generate reliable and reproducible data.

The Critical Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented challenge, with chemistry-focused disciplines often facing significant hurdles.[1] A key contributor to this issue is the variability in the quality and handling of chemical reagents.[2] For a compound like 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, which exists as a dihydrochloride salt, properties such as hygroscopicity can significantly impact its effective concentration and stability if not properly managed. This guide aims to provide a framework for mitigating such variables.

Foundational Knowledge: Understanding the Compound

A thorough understanding of the subject compound is the first step towards reproducible research.

Chemical Profile of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride:

PropertyValueSource
CAS Number 944390-75-4[3]
Molecular Formula C₁₀H₁₅Cl₃N₂O[3]
Molecular Weight 285.60 g/mol [3]
Purity Typically ≥97%[3]
Storage 2-8°C, Inert atmosphere[3]

The dihydrochloride salt form suggests potential hygroscopicity, a tendency to absorb moisture from the atmosphere. This is a critical factor to consider in its handling and storage to ensure accurate weighing and concentration calculations for experiments.

The Imperative of Purity and Characterization

The purity of a compound is a cornerstone of experimental reproducibility. Impurities, which can arise from the synthetic route, can have their own biological activities, leading to confounding results.

Common Synthetic Routes and Potential Impurities:

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)-pyridine likely involves the reaction of a chloropyridine derivative with a piperidinol derivative. For instance, the synthesis of similar compounds often starts from 2,6-dichloropyridine.[4][5] Potential impurities could include unreacted starting materials, byproducts from incomplete reactions, or residual solvents.

Recommended Analytical Methods for Purity Verification:

A multi-pronged approach to purity and identity confirmation is essential.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify impurities with distinct proton signals.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

A detailed protocol for purity determination by HPLC is provided in the experimental section of this guide.

Best Practices for Handling and Storage: Mitigating Environmental Variables

Given that pyridine hydrochloride salts are known to be hygroscopic, meticulous handling and storage are paramount to prevent skewed experimental outcomes.[6][7][8]

Storage:

  • Short-term: Store in a desiccator at 2-8°C.[3]

  • Long-term: For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C is recommended.[3]

Handling:

  • Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weigh the compound in a controlled-humidity environment or as quickly as possible.

  • For preparing stock solutions, use anhydrous solvents.

Experimental Design: A Framework for Reproducible Kinase Inhibition Assays

The structural similarity of 2-Chloro-6-(piperidin-4-yloxy)-pyridine to known kinase inhibitors suggests its potential application in this area. Specifically, this class of compounds has been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are key targets in cancer therapy.[9][10][11][12][13][14][15][16][17] Therefore, this guide will focus on a TRK kinase inhibition assay as a primary application.

Workflow for a Reproducible Kinase Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Accurate Weighing & Solubilization) incubation Incubation (Compound + Kinase) compound_prep->incubation reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->incubation reaction Initiate Reaction (Add Substrate/ATP) incubation->reaction detection Signal Detection reaction->detection data_proc Data Processing detection->data_proc ic50 IC50 Determination data_proc->ic50 comparison Comparative Analysis ic50->comparison

Caption: A generalized workflow for a kinase inhibition assay.

Detailed Experimental Protocol: TRKA Kinase Inhibition Assay

This protocol is adapted from established methods for TRK kinase assays.[18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride against TRKA kinase.

Materials:

  • 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride

  • Recombinant human TRKA kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride in anhydrous DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of TRKA kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of the detection reagent mix.

    • Incubate for 30-60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: Benchmarking Against Alternatives

To provide context for the experimental data, it is crucial to compare the performance of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride with established TRK inhibitors. Larotrectinib and Entrectinib are FDA-approved TRK inhibitors and serve as excellent benchmarks.[9][10][12]

Hypothetical Performance Comparison of TRK Inhibitors:

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride TRKATo be determinedTo be determinedN/A
Larotrectinib TRKA, TRKB, TRKC<10Highly selective for TRK family[15]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK<10Multi-kinase inhibitor[12]
Selitrectinib TRKA, TRKB, TRKC2.0-2.3Potent TRK inhibitor[11]
Repotrectinib TRK, ALK, ROS1, Src2.7-4.5Multi-kinase inhibitor[11]

Note: The IC50 values for the comparators are representative values from the literature and may vary depending on the specific assay conditions.

Visualizing the Drug Discovery and Validation Pipeline:

Caption: From synthesis to comparative analysis in drug discovery.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experiments with 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride, or any research compound, is not merely a matter of following steps. It requires a deep understanding of the molecule's properties, a commitment to rigorous characterization and handling, and a well-designed experimental framework that includes appropriate controls and comparators. By adopting the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings and contribute to the robust and progressive nature of scientific discovery.

References

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).
  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents. (n.d.).
  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved January 26, 2026, from [Link]

  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents. (n.d.).
  • Cuny, M., et al. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology.
  • US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents. (n.d.).
  • US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents. (n.d.).
  • Facchinetti, F., et al. (2020). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. Current Oncology.
  • Fan, J., et al. (2024). BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors. Signal Transduction and Targeted Therapy.
  • Ho, R., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • TRKB Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

  • Doebele, R. C., et al. (2020). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Cancers.
  • El-Sayed, N. N. E., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports.
  • WO 2012/069948 Al - Common Organic Chemistry. (2012, May 31).
  • Drilon, A., et al. (2019). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Clinical Cancer Research.
  • Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Albert, C. M., et al. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Opinion on Pharmacotherapy.
  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules.
  • 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. Retrieved January 26, 2026, from [Link]

  • Sun, W., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.
  • Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • United States Patent (19). (n.d.). Googleapis.com. Retrieved January 26, 2026, from [Link]

  • Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy.
  • 2,6-Dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved January 26, 2026, from [Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved January 26, 2026, from [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Denny, W. A., et al. (1998). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Anti-cancer drug design.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Histamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. (2017, October 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023, June 6). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.